N-(4-ethylphenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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Description
This compound is a derivative of [1,2,4]triazolo[4,3-a]pyridine, which is a type of heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . They have the ability to manifest substituents around a core scaffold in defined three-dimensional (3D) representations .
Synthesis Analysis
The synthesis of similar compounds often involves aromatic nucleophilic substitution . For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound, based on its name, likely includes a [1,2,4]triazolo[4,3-a]pyridine core, which is a fused ring system containing a triazole ring and a pyridine ring . It also has various substituents attached to this core, including a sulfonamide group.Scientific Research Applications
Herbicidal Activity
Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have been prepared and evaluated for their herbicidal activity. These compounds, including analogs synthesized by condensation of a 2-chlorosulfonyl[1,2,4]triazolo[1,5-a]pyridine compound with an aryl amine, have shown excellent activity against a broad spectrum of vegetation at low application rates, indicating their potential use in agricultural settings to manage unwanted plant growth (Moran, 2003).
Antifungal and Insecticidal Activity
A series of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety has been synthesized and evaluated for their antifungal and insecticidal activities. Some derivatives have shown good activity against Rhizotonia erealis and Helminthosporium maydis, as well as high mortality rates against Plutella xylostella and Helicoverpa armigera, suggesting their potential use in protecting crops from fungal diseases and pest infestations (Xu et al., 2017).
Antibacterial Activity
Another area of application is in the development of novel derivatives for antibacterial purposes. Synthesized compounds, such as those incorporating the [1,2,4]triazolo[4,3-a]pyridine structure, have been characterized and shown to possess antibacterial activity against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This highlights their potential as new antibacterial agents that could be further explored in the fight against bacterial infections (Lahmidi et al., 2019).
Anticancer and Radiosensitizing Effects
Research has also focused on the synthesis of sulfonamide derivatives for anticancer and radiosensitizing purposes. Novel series of sulfonamides have been synthesized and evaluated for their in vitro anticancer activity against human tumor cell lines, showing higher activity than doxorubicin in some cases. This suggests their potential utility in cancer therapy, especially as compounds with radiosensitizing effects that could enhance the efficacy of radiotherapy (Ghorab et al., 2015).
Properties
IUPAC Name |
N-[(4-ethenylphenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-4-19-8-10-21(11-9-19)17-28(22-14-12-20(5-2)13-15-22)31(29,30)23-7-6-16-27-18(3)25-26-24(23)27/h4,6-16H,1,5,17H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKCJFJEWTVUND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC2=CC=C(C=C2)C=C)S(=O)(=O)C3=CC=CN4C3=NN=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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